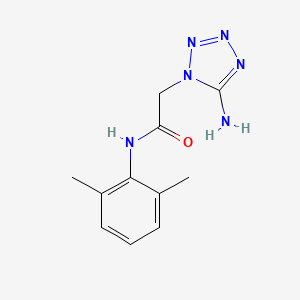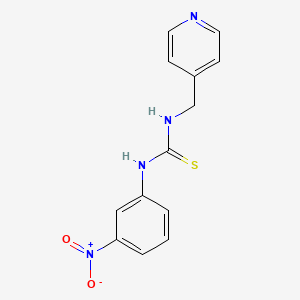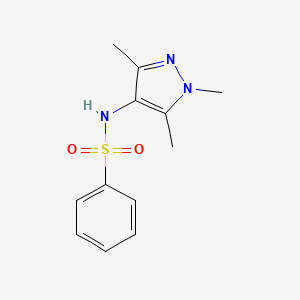![molecular formula C12H13N3O3S2 B5715952 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as Furasul or Furasol. This compound has been studied for its various biochemical and physiological effects and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of this enzyme leads to a decrease in the production of carbonic acid, which in turn leads to a decrease in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-bacterial effects by inhibiting the growth and proliferation of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is its ability to inhibit the enzyme carbonic anhydrase, which is involved in various physiological processes. This makes it a useful tool for studying the role of carbonic anhydrase in various diseases. One limitation of using this compound in lab experiments is its potential toxicity. Care should be taken to use appropriate safety precautions when handling this compound.
Future Directions
There are several possible future directions related to 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. One possible direction is to study its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections. Another possible direction is to study its mechanism of action in more detail to better understand its effects on various physiological processes. Additionally, further research could be done to explore the potential use of this compound in combination with other drugs to enhance its effects.
Synthesis Methods
The synthesis of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 2-furylmethylamine with carbon disulfide, followed by the addition of sodium hydroxide and 4-nitrobenzenesulfonyl chloride. The resulting compound is then reduced with iron powder to yield 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide.
Scientific Research Applications
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied for its various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c13-20(16,17)11-5-3-9(4-6-11)15-12(19)14-8-10-2-1-7-18-10/h1-7H,8H2,(H2,13,16,17)(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFQDXWZBFMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Furan-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)


![1-[(1,8-diethyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5715891.png)


![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)


![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)